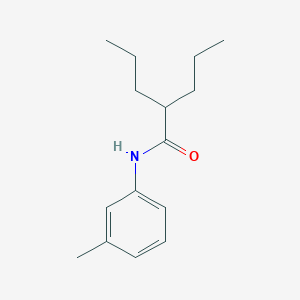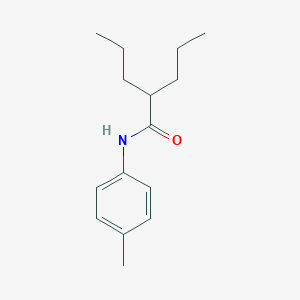
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide, also known as Clomazone, is an herbicide used to control weeds in various crops. It was first introduced in 1978 and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and plant growth. By inhibiting their biosynthesis, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide disrupts the normal functioning of the plant, leading to its death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been found to have minimal toxicity to humans and animals. However, it can cause eye and skin irritation if it comes into contact with these tissues. In plants, 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been found to cause changes in the levels of various enzymes and proteins, leading to the disruption of normal physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide in lab experiments is its effectiveness as an herbicide. This allows researchers to study the effects of weed control on crop growth and development. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research related to 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide. One area is the development of new synthesis methods that are more efficient and environmentally friendly. Another area is the study of the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide on soil health and microbial communities. Additionally, there is a need for further research on the potential for off-target effects of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide on non-target organisms.
Synthesemethoden
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide involves several steps. The first step is the reaction between 2-chloro-4-methylphenol and propionyl chloride to form 2-chloro-4-methylphenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxyaniline to form 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide. The overall yield of this synthesis is around 40%.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide has been extensively studied for its effectiveness as an herbicide. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide is commonly used in crops such as soybeans, cotton, peanuts, and sugarcane.
Eigenschaften
Molekularformel |
C17H18ClNO3 |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-10-13(18)4-9-16(11)22-12(2)17(20)19-14-5-7-15(21-3)8-6-14/h4-10,12H,1-3H3,(H,19,20) |
InChI-Schlüssel |
AXNSNWACUZDKGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)

![Diphenyl (4-methoxyphenyl)[(5-methyl-1,3,4-thiadiazol-2-yl)amino]methylphosphonate](/img/structure/B290298.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)





